molecular formula C6H16O2Si B8083314 Dimethoxymethyl(propyl)silane

Dimethoxymethyl(propyl)silane

Cat. No.: B8083314
M. Wt: 148.28 g/mol
InChI Key: FUINFYCIIMWIDS-UHFFFAOYSA-N
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Description

Dimethoxymethyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a propyl group, and two methoxy groups. This compound is of significant interest due to its versatile applications in various fields, including material science, polymer chemistry, and surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxymethyl(propyl)silane can be synthesized through several methods. One common approach involves the reaction of propylmagnesium bromide with dimethoxymethylchlorosilane under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{Cl} + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of methanol with methyl(propyl)silane in the presence of a catalyst. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethoxymethyl(propyl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanols. [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_2\text{C}_3\text{H}_7 + 2\text{CH}_3\text{OH} ]

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds. [ 2\text{CH}_3\text{Si(OH)}_2\text{C}_3\text{H}_7 \rightarrow \text{CH}_3\text{Si(OSi(OH)}_2\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.

Major Products:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxanes and water.

Scientific Research Applications

Dimethoxymethyl(propyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.

Mechanism of Action

Dimethoxymethyl(propyl)silane can be compared with other similar compounds such as:

  • Dimethoxymethyl(ethyl)silane
  • Dimethoxymethyl(isopropyl)silane
  • Trimethoxymethylsilane

Uniqueness: this compound is unique due to its specific combination of a propyl group and two methoxy groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durability.

Comparison with Similar Compounds

  • Dimethoxymethyl(ethyl)silane: Similar structure but with an ethyl group instead of a propyl group.
  • Dimethoxymethyl(isopropyl)silane: Contains an isopropyl group, offering different steric properties.
  • Trimethoxymethylsilane: Contains three methoxy groups, leading to higher reactivity in hydrolysis and condensation reactions.

Properties

IUPAC Name

dimethoxymethyl(propyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUINFYCIIMWIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[SiH2]C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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